molecular formula C17H22N4O6S2 B2435274 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903880-83-0

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2435274
CAS RN: 1903880-83-0
M. Wt: 442.51
InChI Key: GTSPRZIZUJEJAD-UHFFFAOYSA-N
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Description

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N4O6S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • Convergent Multicomponent Synthesis : A short, two-step approach utilizing a Ugi multicomponent reaction followed by Mitsunobu cyclization enables the efficient synthesis of diazepane systems. This method highlights the versatility of sulfonyl-containing compounds in synthesizing complex diazepanones with high yield, demonstrating the potential for developing novel compounds with related structural frameworks (Banfi et al., 2007).

  • Rhodium-Catalyzed Tandem Reactions : Utilizing catalytic amounts of rhodium(II) salts, 1-sulfonyl-1,2,3-triazoles can be transformed into α-imino carbenes, which undergo tandem reactions with salicylaldehydes to yield functionalized epoxybenzo oxazepines. This method exemplifies the compound's utility in generating structurally diverse heterocycles through metal-catalyzed processes (Shi et al., 2015).

  • Manganese(III) Complexes for Olefin Epoxidation : A new family of manganese(III) complexes with bisphenolate ligands, including diazepane derivatives, has been explored for olefin epoxidation reactions. These complexes, characterized by distinct electronic and structural properties, demonstrate the influence of ligand Lewis basicity on reactivity and selectivity in epoxidation, highlighting the application of sulfonyl-diazepane compounds in catalysis (Sankaralingam & Palaniandavar, 2014).

  • Synthesis of Isochromene Derivatives : Research into diazoisochroman-imines as metal carbene precursors under Rh(II) catalysis showcases the synthetic utility of these precursors in creating complex isochromene and azepine structures through formal cycloaddition reactions. This work emphasizes the compound's potential in constructing cyclic compounds with significant biological and chemical interest (Ren et al., 2017).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-19-12-17(18-13-19)29(24,25)21-6-2-5-20(7-8-21)28(22,23)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSPRZIZUJEJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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